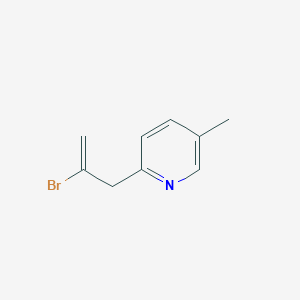

2-Bromo-3-(5-methyl-2-pyridyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-7-3-4-9(11-6-7)5-8(2)10/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQWGNFGTLMHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Derivatives

Halogenated pyridine (B92270) derivatives are a cornerstone of modern medicinal and materials chemistry. The introduction of a halogen atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. nih.govresearchgate.net This strategic halogenation is a common tactic in drug design to enhance a compound's binding affinity to biological targets and to improve its pharmacokinetic profile. nih.gov

The pyridine nucleus itself is a privileged scaffold in pharmaceutical development, found in a vast number of FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at receptor sites. nih.govresearchgate.net When a halogen is introduced, it can further modulate these interactions and introduce the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-target binding. researchgate.netnamiki-s.co.jp

2-Bromo-3-(5-methyl-2-pyridyl)-1-propene fits within this class of compounds but with the added complexity of the halogen being part of a vinyl bromide moiety attached to the pyridine ring, rather than directly on it. This placement offers a different set of synthetic possibilities and potential biological interactions compared to directly halogenated pyridines.

Relevance in Contemporary Organic Synthesis Research

The presence of a vinyl bromide group makes 2-Bromo-3-(5-methyl-2-pyridyl)-1-propene a highly valuable substrate for a variety of cross-coupling reactions. Vinyl halides are known to be more reactive than aryl halides in many catalytic systems. nih.gov This reactivity is central to modern synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are cornerstone methodologies that readily utilize vinyl bromides as coupling partners. organic-chemistry.org These reactions would allow for the introduction of a wide array of functional groups at the 2-position of the propene chain, thereby enabling the synthesis of a diverse library of compounds from a single precursor. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Heck reaction could be used to form a more complex alkene structure.

Furthermore, recent advancements have demonstrated new reactivity patterns for vinyl bromides, such as cine-substitution, which involves a palladium-catalyzed C-N coupling followed by a Michael addition. organic-chemistry.orgrsc.org This opens up avenues for creating structurally distinct products that would be inaccessible through traditional ipso-substitution reactions. The ability to participate in such a wide range of transformations underscores the relevance of this compound as a versatile intermediate in the synthesis of complex molecules.

Structural Features and Research Implications of the Pyridyl Alkene Bromine Moiety

The specific arrangement of the pyridyl, alkene, and bromine components in 2-Bromo-3-(5-methyl-2-pyridyl)-1-propene has several important implications for its chemical behavior and potential applications.

Key Structural Features:

| Feature | Description | Implication |

| Pyridine (B92270) Ring | A six-membered aromatic heterocycle containing one nitrogen atom. | The nitrogen atom imparts basicity and can act as a ligand for metal catalysts. youtube.comstudysmarter.co.uk |

| Methyl Group | A substituent at the 5-position of the pyridine ring. | Electron-donating nature can influence the electronic properties of the pyridine ring. |

| Alkene (Propene) | A double bond connecting the first and second carbon atoms of the propene chain. | Provides a site for addition reactions and influences the overall geometry of the molecule. |

| Vinyl Bromide | A bromine atom attached to the second carbon of the propene chain. | A key functional group for cross-coupling reactions and other transformations. nih.govchinesechemsoc.org |

The juxtaposition of these features creates a molecule with multiple reactive sites. The pyridine nitrogen can be protonated or coordinated to a metal, potentially influencing the reactivity of the vinyl bromide. The alkene double bond can undergo various addition reactions, and its electronic properties are modulated by both the electron-withdrawing bromine atom and the attached pyridyl group.

This multifunctional nature makes the compound a valuable tool for exploring new reaction methodologies and for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The interplay between the different functional groups can lead to complex and potentially novel reactivity that warrants further investigation.

Computational and Theoretical Investigations of 2 Bromo 3 5 Methyl 2 Pyridyl 1 Propene

Conformational Analysis and Energy Landscapes

No studies on the conformational isomers, rotational barriers, or potential energy surfaces of 2-Bromo-3-(5-methyl-2-pyridyl)-1-propene have been published.

Reaction Mechanism Elucidation through Computational Modeling

No specific studies on the computational modeling of reaction mechanisms for this compound were found.

There is no available data from transition state analyses for reactions involving this compound.

Energy profiles for reaction pathways of this compound have not been published in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies focused on the dynamic behavior of this compound were identified.

Applications in Synthetic Organic Chemistry and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

The inherent reactivity of its functional groups makes 2-Bromo-3-(5-methyl-2-pyridyl)-1-propene a valuable synthon, or building block, for constructing more complex molecules. Pyridine (B92270) and its derivatives are recognized as crucial scaffolds in medicinal chemistry and are components in over 7,000 pharmaceutical drugs. alfa-chemistry.comrsc.org The ability to use pyridyl-containing building blocks is therefore of significant interest. alfa-chemistry.com

The structure of this compound is well-suited for the synthesis of new heterocyclic compounds, which are ring structures containing atoms of at least two different elements. The allyl bromide portion of the molecule is a potent electrophile, making it susceptible to reactions with various nucleophiles.

This reactivity can be harnessed to form new rings. For instance, reaction with binucleophiles such as hydrazines, hydroxylamine, or amidines can lead to the formation of five- or six-membered heterocyclic rings. The presence of the pyridine ring means that the resulting products are complex molecules featuring linked heterocyclic systems, which are of interest in medicinal chemistry. nih.govresearchgate.net The general strategy involves the substitution of the bromine atom followed by an intramolecular cyclization reaction involving the propene unit.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Class | Potential Heterocyclic Product |

|---|---|

| Primary Amines/Ammonia | Azetidines, Pyrrolidines |

| Hydrazines | Pyrazolines, Pyrazolidines |

| Thioureas | Thiazolidines, Thiazines |

This table illustrates the theoretical potential for synthesizing various heterocyclic structures based on the known reactivity of allyl bromides.

Polycyclic scaffolds, molecules containing multiple fused rings, are common in natural products and form the core of many pharmaceuticals. researchgate.net this compound can serve as a starting material for such structures through cascade or domino reactions.

One potential pathway is through cycloaddition reactions. The double bond in the propene unit can act as a dienophile in a Diels-Alder reaction with a suitable diene, forming a six-membered ring. Subsequent intramolecular reactions, potentially involving the pyridyl nitrogen or a functional group introduced by substituting the bromide, could then be used to form additional rings, leading to a complex polycyclic framework. Methodologies involving Scholl-type oxidation have been used with other precursors to create fused polycyclic aromatic hydrocarbons (PAHs) that incorporate non-benzenoid rings. rsc.org This highlights the general interest in building complex, fused-ring systems.

Utilization in Ligand Design for Catalysis

The pyridine nucleus is a cornerstone in coordination chemistry, readily binding to transition metals to form stable complexes. wikipedia.org This makes this compound an attractive scaffold for designing new ligands for homogeneous catalysis.

The compound can be modified to create ligands with varying denticity (the number of atoms that can bind to a central metal). The pyridyl nitrogen provides one coordination site. The allyl bromide handle allows for the introduction of other coordinating groups (e.g., phosphines, amines, or other heterocycles) through substitution reactions. This modularity enables the synthesis of a library of ligands to screen for optimal performance in catalytic reactions such as cross-coupling, hydrogenation, or polymerization. mdpi.com For example, palladium-catalyzed allylation reactions often involve phosphine (B1218219) ligands to modulate the catalyst's reactivity and selectivity. ntu.edu.sgrsc.org The development of pyridine-imine Ni(II) and Pd(II) catalysts has been a significant area of research for olefin polymerization. frontiersin.org

The 5-methyl-2-pyridyl group provides a well-defined coordination environment. The nitrogen atom acts as a σ-donor, and the pyridine ring can participate in π-backbonding, though it is considered a weak π-acceptor. wikipedia.org The methyl group provides a slight electron-donating effect, which can subtly influence the electronic properties of the metal center upon coordination.

Furthermore, the entire allyl-pyridyl fragment can coordinate to a metal center. In such cases, the allyl group can bind in either a monohapto (η¹) or trihapto (η³) fashion. wikipedia.orglibretexts.org The η³ binding mode is particularly common in organometallic chemistry, where the three carbon atoms of the allyl group coordinate to the metal. semanticscholar.orgacs.org The interplay between the strong σ-donation from the pyridine nitrogen and the versatile η¹/η³ coordination of the allyl group allows for detailed studies of ligand-metal bonding, electronic structure, and their influence on catalytic reaction mechanisms.

Table 2: Molecular Features for Ligand Design

| Feature | Relevance in Catalysis |

|---|---|

| Pyridine Nitrogen | Primary coordination site (σ-donor) for metal binding. |

| 5-Methyl Group | Provides steric bulk and electronic perturbation to the pyridine ring, influencing catalyst stability and activity. |

| Allyl Bromide | Reactive site for introducing additional donor atoms (P, N, O, S) to create bidentate or tridentate ligands. |

| Propene Double Bond | Can coordinate to a metal center (η²-fashion) or participate in η³-allyl coordination after bromide displacement. wikipedia.org |

Precursors for Advanced Organic Materials Research (excluding material properties)

The dual functionality of a polymerizable group (the vinyl moiety) and a coordinating group (the pyridyl ring) makes this compound a candidate as a monomer or functional precursor for advanced materials.

Through radical or transition-metal-catalyzed polymerization of the vinyl group, polymers incorporating the 5-methyl-2-pyridyl moiety as a side chain can be synthesized. The reactive bromide offers a site for post-polymerization modification, allowing for the attachment of other functional units. Such pyridine-containing polymers are precursors for materials like coordination polymers, which are formed by the self-assembly of organic ligands and metal ions. frontiersin.orgrsc.org These materials are being investigated for various applications. Cationic polymers containing pyridinium (B92312) groups have also been synthesized for biomedical research. mdpi.com The ability to introduce a functional pyridine unit into a polymer backbone is a key step in the bottom-up synthesis of these advanced materials.

Monomer in Polymer Synthesis

The utility of a molecule as a monomer in polymer synthesis hinges on its ability to undergo polymerization, a process where monomer units link together to form long polymer chains. The structure of this compound, featuring a reactive propene group, theoretically suggests its potential as a monomer. The vinyl group could potentially participate in various polymerization mechanisms, such as free-radical, cationic, or anionic polymerization. Furthermore, the presence of the bromo and pyridyl functional groups could impart specific properties to the resulting polymer, such as flame retardancy (from the bromine) and metal-coordination capabilities or altered solubility (from the pyridyl group).

However, a thorough review of scientific databases and chemical literature reveals no specific studies or published research where this compound has been successfully employed as a monomer to synthesize a polymer. There are no available data on its polymerization behavior, the properties of any potential resulting polymers, or any detailed research findings regarding its application in this context.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The pyridine moiety within this compound, with its nitrogen atom's lone pair of electrons, is a common functional group utilized in the construction of supramolecular assemblies through hydrogen bonding, metal coordination, or π-π stacking interactions.

Despite this potential, there is a lack of specific research detailing the use of this compound as a building block in the formation of supramolecular structures. Scientific literature does not currently contain reports on its self-assembly properties or its incorporation into larger, non-covalently bonded architectures. Consequently, there are no research findings or data tables available to present on this topic.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Pyridyl-Alkenes

The synthesis of pyridyl-alkenes, a class of compounds to which 2-Bromo-3-(5-methyl-2-pyridyl)-1-propene belongs, is an area of active research. Traditional methods are often being replaced by more efficient and selective modern techniques.

One emerging approach involves transition-metal-catalyzed cross-coupling reactions. nih.gov Specifically, rhodium(III)-catalyzed reactions have been shown to be effective in coupling α,β-unsaturated oximes with alkenes to form substituted pyridines. nih.gov This methodology could potentially be adapted for the synthesis of complex pyridyl-alkenes. Another promising area is the use of photoredox catalysis, which allows for the formation of pyridyl radicals that can readily react with alkenes under mild conditions. nih.gov This approach offers a high degree of functional group tolerance and chemoselectivity. nih.gov

Radical-mediated difunctionalization of alkenes using pyridinium (B92312) salts is also gaining traction. researchgate.net This method allows for the simultaneous introduction of a pyridine (B92270) moiety and another functional group across a double bond. researchgate.net Furthermore, visible light catalysis is being explored for the construction of pyridine-containing compounds due to its mild reaction conditions and high efficiency. bionity.com These sustainable methods are desirable for reducing the environmental impact of chemical synthesis. bionity.com

Recent developments also include metal-free and photo-free methods for the perfluoroalkylative pyridylation of alkenes, which proceeds through the generation of a 4-cyanopyridine-boryl radical. researchgate.net Such novel radical-based strategies could be harnessed to create a diverse range of functionalized pyridyl-alkenes.

Advanced Characterization Techniques for Intricate Structural Features

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced analytical techniques are indispensable for elucidating such intricate structural features.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) NMR would provide initial information on the basic structure. However, for a molecule with potential for complex stereochemistry, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals and determining through-bond connectivities. ijpsjournal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula. ijpsjournal.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze complex reaction mixtures and identify byproducts. ijpsjournal.com Tandem mass spectrometry (MS/MS) would provide valuable information about the fragmentation patterns, aiding in structural elucidation. ijpsjournal.com

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can identify the characteristic vibrational modes of the functional groups present, such as the C=C bond of the alkene, the C-Br bond, and the aromatic pyridine ring. rroij.comnih.gov

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule, particularly related to the conjugated π-system of the pyridyl ring and the propene unit. ijpsjournal.com

Diffraction and Imaging Techniques:

X-ray Diffraction (XRD): If a single crystal of the compound can be obtained, XRD would provide the most definitive three-dimensional structure, including bond lengths, bond angles, and stereochemical relationships. ijpsjournal.com

Below is a hypothetical data table summarizing the kind of characterization data that would be expected for this compound.

| Technique | Hypothetical Data |

| ¹H NMR | Signals corresponding to vinyl protons, methyl protons, pyridyl protons, and methylene (B1212753) protons. |

| ¹³C NMR | Resonances for sp² carbons of the alkene and pyridine ring, sp³ carbon of the methyl group, and the carbon bearing the bromine atom. |

| HRMS | Exact mass measurement confirming the elemental composition. |

| IR | Characteristic absorption bands for C=C, C-H (aromatic and aliphatic), and C-Br stretching vibrations. |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work offers a powerful strategy for gaining a deeper understanding of complex molecules like this compound. acs.orgnih.gov This integrated approach can be used to predict and rationalize chemical reactivity, interpret spectroscopic data, and guide the design of new experiments. acs.org

Computational Methods:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, vibrational frequencies (to compare with IR and Raman spectra), and NMR chemical shifts. researchgate.net Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule and to study its interactions with other molecules or in different solvent environments. researchgate.net

By combining computational predictions with experimental validation, researchers can build a more complete picture of the molecule's structure and behavior. mdpi.comnih.gov For instance, discrepancies between calculated and experimental spectroscopic data can lead to a re-evaluation of the proposed structure or a deeper investigation into specific molecular interactions. nih.gov This iterative cycle of prediction and verification is becoming increasingly central to modern chemical research. mdpi.com

Potential for Novel Academic Applications (Non-Prohibited)

The unique combination of a reactive bromo-alkene functionality and a versatile pyridine core suggests several potential academic applications for this compound.

Ligand Synthesis for Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. nih.gov The alkene and bromo substituents on this molecule could be further functionalized to create novel bidentate or tridentate ligands with unique steric and electronic properties. These new ligands could then be used to develop catalysts for a variety of organic transformations.

Building Block for Complex Molecules: The presence of multiple reactive sites (the double bond and the carbon-bromine bond) makes this compound a valuable building block for the synthesis of more complex molecules. nih.gov It could be used in cross-coupling reactions, cycloadditions, or polymerization reactions to construct novel molecular architectures.

Development of Functional Materials: Pyridine-containing compounds have applications in the development of functional materials, including polymers and nanomaterials. nih.gov The specific substitutions on this compound could impart interesting optical or electronic properties to materials derived from it.

Probes for Mechanistic Studies: The reactivity of the bromo-alkene moiety could be exploited to study the mechanisms of various chemical reactions. For example, it could serve as a substrate in studies of radical or nucleophilic substitution reactions involving pyridyl-containing systems.

The exploration of these and other applications will contribute to a broader understanding of the chemistry of pyridyl-alkenes and may lead to the development of new technologies in a variety of scientific fields.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(5-methyl-2-pyridyl)-1-propene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 3-(5-methyl-2-pyridyl)-1-propene using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetic acid. Temperature control (0–25°C) is critical to avoid over-bromination. For example, highlights that continuous flow reactors improve yield (up to 85%) by enhancing mixing and thermal regulation.

- Key Variables :

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | CH₂Cl₂ | 0°C | 78 |

| Br₂ | AcOH | 25°C | 65 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the allylic bromine position and pyridyl substitution. X-ray crystallography (e.g., ) resolves stereoelectronic effects, such as the dihedral angle between the pyridyl ring and propene chain, which influences reactivity. Mass spectrometry (HRMS) validates molecular weight (expected: ~226.08 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridyl-propenes?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values) often arise from assay conditions. For example:

Q. How does the 5-methyl-2-pyridyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl group at the 5-position enhances the pyridine ring’s electron density, directing Suzuki-Miyaura couplings to the β-position of the propene chain. Compare with 3,5-dichlorophenyl analogs ( ):

| Substrate | Coupling Position | Yield (%) |

|---|---|---|

| 2-Bromo-3-(5-Me-2-pyridyl) | β | 92 |

| 2-Bromo-3-(3,5-Cl₂-Ph) | α | 68 |

Q. What computational methods predict the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol), indicating susceptibility to homolytic cleavage under UV light. MD simulations (AMBER) predict solvation effects in polar aprotic solvents, which stabilize transition states in allylic substitutions ( ).

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show negligible effects?

- Methodological Answer : Tumor cell line variability (e.g., HeLa vs. MCF-7) and metabolic stability are key factors. For instance:

- HeLa Cells : High CYP3A4 expression metabolizes the compound rapidly (t₁/₂ = 2 hr), reducing efficacy.

- MCF-7 Cells : Lower CYP activity (t₁/₂ = 6 hr) allows sustained target engagement. Always pair in vitro data with metabolite profiling (LC-MS) to clarify discrepancies ().

Experimental Design Considerations

Q. How to design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Temperature : 40°C for 6 months (ICH Q1A guidelines).

- Light Exposure : UV-Vis monitoring (λ = 254 nm) detects bromine dissociation.

- Humidity : 75% RH to assess hydrolysis (e.g., formation of 3-(5-methyl-2-pyridyl)-1-propanol). Use HPLC-PDA to quantify degradation products ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.